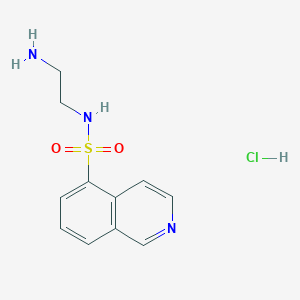

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S.ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;/h1-4,6,8,14H,5,7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMCOVXWUOADQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151614 | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116970-50-4 | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116970-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and Legacy of H-9

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The field of signal transduction and targeted drug discovery was fundamentally altered by the advent of small molecule protein kinase inhibitors. Before the era of highly specific, rationally designed therapeutics, a class of pioneering compounds emerged that first established the "druggability" of the kinase ATP-binding site. Among these, the isoquinolinesulfonamide derivative, H-9, holds a significant place in history. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and historical significance of H-9. We will delve into the seminal experiments that defined its function, provide detailed protocols representative of the era, and analyze its broad-spectrum kinase inhibition profile. Through this lens, we illuminate not only the properties of H-9 itself but also the foundational principles it helped establish, paving the way for the multi-billion dollar field of kinase inhibitor therapeutics.

Introduction: The Uncharted Territory of the Kinome

In the early 1980s, the concept of protein phosphorylation as a central mechanism for cellular regulation was well-established. The enzymes responsible, protein kinases, were understood to be critical nodes in signaling pathways controlling everything from metabolism to cell division. The identification of the first oncogene, Src, as a protein kinase underscored their immense potential as therapeutic targets.[1] However, the prospect of developing inhibitors was daunting. The kinase family is vast, and the ATP-binding pocket, the most logical site for inhibition, is highly conserved across hundreds of different kinases, raising significant concerns about achieving selectivity.[2]

It was in this environment of challenge and opportunity that a group of researchers led by Hiroyoshi Hidaka embarked on a journey that would provide the field with its first set of chemical tools to probe kinase function, leading to the discovery of the H-series of inhibitors.[3][4]

The Discovery of a Pioneering Scaffold: The Isoquinolinesulfonamides

The story of H-9 begins not with a direct search for kinase inhibitors, but with research into calmodulin antagonists. Hidaka and his team were investigating naphthalenesulfonamide derivatives, such as W-7, for their ability to inhibit the calcium-binding protein calmodulin. They observed that these compounds also inhibited protein kinases, albeit at higher concentrations.[4]

In a pivotal series of experiments published in 1984, they reported a crucial structural modification: replacing the naphthalene ring with an isoquinoline ring. This seemingly small change dramatically shifted the compounds' activity. The new isoquinolinesulfonamide derivatives were no longer effective calmodulin antagonists but were potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C (PKC).[1][4] This work introduced the foundational H-series, including the widely studied compounds H-7 and H-8, and their analogue, N-(2-aminoethyl)-5-isoquinolinesulfonamide , which would come to be known as H-9 .[5] These compounds were among the first synthetic, cell-permeable protein kinase inhibitors ever described, opening the door to pharmacological interrogation of kinase pathways.[1]

Mechanism of Action: Competing at the Core

The seminal 1984 paper by Hidaka et al. established the fundamental mechanism by which the H-series compounds function. Through kinetic analysis, they demonstrated that the inhibition was competitive with respect to ATP.[4] This meant that the isoquinolinesulfonamide scaffold directly occupied the ATP-binding site on the kinase catalytic domain, preventing the enzyme from binding its essential phosphate-donating substrate.

This ATP-competitive inhibition is a direct interaction with the active center of the enzyme. The inhibitory effect was observed on both the holoenzyme and the isolated catalytic subunit, confirming that the compounds did not interfere with the binding of allosteric activators like cyclic AMP or calcium/phospholipids.[4] The inhibition was also found to be freely reversible. This mechanism, first clearly elucidated with the H-series, would become the dominant paradigm for kinase inhibitor design for decades to come.

Kinase Selectivity Profile of H-9: A Broad-Spectrum Tool

While groundbreaking, H-9 and its analogues were far from selective. They inhibited a range of serine/threonine kinases with varying potency, a characteristic that made them useful as broad-spectrum tools but also prone to off-target effects. The lack of specificity is a direct consequence of targeting the highly conserved ATP-binding site. The Ki (inhibition constant) values for H-9 highlight its preference for cyclic nucleotide-dependent kinases (PKA and PKG) over PKC and other kinases.

Table 1: H-9 Inhibition Constants (Ki) for Various Protein Kinases

| Protein Kinase | Abbreviation | Ki Value (µM) |

| cGMP-Dependent Protein Kinase | PKG | 0.9 |

| cAMP-Dependent Protein Kinase | PKA | 1.9 |

| Protein Kinase C | PKC | 18 |

| Ca2+/Calmodulin-Dependent Kinase II | CaMK II | 60 |

| Casein Kinase I | CK1 | 110 |

| Casein Kinase II | CK2 | >300 |

| Data compiled from published sources.[5] |

This profile demonstrates that while H-9 is most potent against PKG and PKA, it requires significantly higher concentrations to inhibit PKC and CaMK II, and is largely ineffective against Casein Kinase II. This differential activity, while not truly "selective" by modern standards, allowed early researchers to begin dissecting the relative contributions of different kinase families to cellular processes by using a range of H-9 concentrations.

Key Experimental Protocols for Characterizing H-9

The characterization of H-9 relied on robust biochemical and cellular assays. The following protocols are representative of the methodologies used during that era, providing a foundation for understanding how the inhibitory properties of such compounds were first quantified.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol was the gold standard for measuring kinase activity and inhibition before the widespread adoption of fluorescence- and luminescence-based methods. It directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a protein or peptide substrate.

Methodology:

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂), the peptide or protein substrate (e.g., histone H1 for PKA/PKC), and any necessary co-factors (e.g., cAMP for PKA; or Ca²⁺, phosphatidylserine, and diacylglycerol for PKC).

-

Add Inhibitor: Aliquot the master mix into individual reaction tubes. Add varying concentrations of H-9 (dissolved in DMSO or water) to the tubes. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (with a specific activity of 400-1000 cpm/pmol) to each tube. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate Ki determination for a competitive inhibitor.

-

Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the enzyme's activity.

-

Stop Reaction & Spot: Terminate the reaction by adding an aliquot of the reaction mixture onto a phosphocellulose paper filter (e.g., Whatman P81). The negatively charged paper binds the positively charged peptide/protein substrate, while the unused, negatively charged [γ-³²P]ATP does not bind efficiently.

-

Wash Filters: Immediately place the filters in a beaker containing a wash buffer (e.g., 0.75% phosphoric acid). Wash multiple times (e.g., 3-4 times for 5 minutes each) with gentle agitation to remove all unbound [γ-³²P]ATP. Perform a final wash with ethanol or acetone to dry the filters.

-

Quantify: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Analyze Data: Calculate the percentage of inhibition for each H-9 concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Cellular Assay: Inhibition of Platelet Aggregation

To assess the effect of H-9 in a physiological context, researchers often turned to cellular systems where PKA and PKC play critical roles. Platelet aggregation is a classic example, where PKC activation promotes aggregation and PKA activation is inhibitory. This assay measures how an inhibitor modulates these processes.

Methodology:

-

Prepare Platelet-Rich Plasma (PRP): Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper, straw-colored layer, which is the PRP.

-

Pre-incubation with Inhibitor: Transfer aliquots of PRP to a cuvette compatible with a light transmission aggregometer. Add varying concentrations of H-9 or vehicle (control) to the PRP and incubate for a set period (e.g., 5-10 minutes) at 37°C with gentle stirring.

-

Baseline Measurement: Place the cuvette in the aggregometer and establish a baseline light transmission reading (defined as 0% aggregation). A parallel cuvette with platelet-poor plasma (obtained by high-speed centrifugation of the remaining blood) is used to set the 100% aggregation mark.

-

Induce Aggregation: Add a known platelet agonist to the cuvette to induce aggregation. The choice of agonist can probe different pathways. For example:

-

Thrombin or Phorbol Esters (e.g., PMA): To strongly activate the PKC pathway.

-

Collagen: To activate a complex signaling cascade involving both PKC and other kinases.

-

-

Monitor Aggregation: The aggregometer continuously measures the increase in light transmission as platelets clump together. Record the aggregation trace for a defined period (e.g., 5-10 minutes).

-

Data Analysis: Determine the maximal percentage of aggregation for each H-9 concentration. Compare these values to the vehicle control to calculate the percent inhibition. This provides a functional readout of H-9's ability to penetrate cell membranes and inhibit the target kinases responsible for the aggregation response.

Signaling Pathways Modulated by H-9

H-9's primary targets—PKA, PKG, and PKC—are central hubs in major signaling cascades. By inhibiting these kinases, H-9 could be used to block the downstream effects of a wide array of extracellular signals.

-

Protein Kinase A (PKA) Pathway: Activated by cyclic AMP (cAMP), which is produced by adenylyl cyclase following stimulation of G-protein coupled receptors (GPCRs). PKA phosphorylates a multitude of substrates, including transcription factors like CREB, to regulate metabolism, gene expression, and cell growth.

-

Protein Kinase C (PKC) Pathway: Activated by diacylglycerol (DAG) and intracellular calcium, which are produced by phospholipase C (PLC) following GPCR or receptor tyrosine kinase activation. PKC is a critical regulator of cell proliferation, differentiation, and apoptosis.

The Legacy of H-9: A Stepping Stone to Specificity

The discovery of H-9 and the isoquinolinesulfonamides was a watershed moment. These molecules provided the first tangible proof-of-concept that the ATP-binding site of protein kinases was a viable target for small molecule inhibitors.[1] They became indispensable chemical tools for cell biologists and pharmacologists to begin mapping the complex web of kinase signaling.

However, the very feature that made H-9 a useful probe—its broad-spectrum activity—was also its greatest limitation. The lack of selectivity meant that interpreting cellular effects could be ambiguous, as multiple kinases might be inhibited simultaneously. This critical flaw drove the next wave of kinase drug discovery: the quest for selectivity.

The lessons learned from H-9 and its successors, like staurosporine, directly informed the design of more specific inhibitors. Researchers began to exploit subtle differences in the ATP-binding pockets and adjacent regions to develop compounds with much cleaner inhibition profiles. This effort ultimately culminated in the development of highly successful and selective drugs like Imatinib (Gleevec), which transformed the treatment of chronic myeloid leukemia and heralded the modern era of targeted cancer therapy.

Conclusion

H-9, or N-(2-aminoethyl)-5-isoquinolinesulfonamide, is more than a historical footnote in pharmacology. It represents a critical first step on a long journey of scientific discovery. As one of the first synthetic, cell-permeable protein kinase inhibitors, it provided the essential tools to validate kinases as druggable targets and established ATP-competition as a primary mechanism for their inhibition. While superseded by generations of more potent and selective compounds, the foundational principles uncovered through the study of H-9 remain deeply embedded in the logic of modern drug design. Its story is a testament to the power of chemical biology to illuminate complex cellular processes and lay the groundwork for revolutionary therapeutic advances.

References

-

H-series protein kinase inhibitors and potential clinical applications. (1999). Pharmacology & Therapeutics. Available at: [Link]

-

Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. (n.d.). PubMed Central. Available at: [Link]

-

A method for isolating contractile smooth muscle cells from cryopreserved tissue. (n.d.). American Physiological Society. Available at: [Link]

-

H-series protein kinase inhibitors and potential clinical applications. (1999). ScienceDirect. Available at: [Link]

-

The Early History of the Biochemistry of Muscle Contraction. (n.d.). PubMed Central. Available at: [Link]

-

Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. (1984). ACS Publications. Available at: [Link]

-

N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases. (1985). Journal of Biological Chemistry. Available at: [Link]

-

Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology. (n.d.). Frontiers in Cardiovascular Medicine. Available at: [Link]

-

UT Southwestern researchers reveal mechanisms of smooth-muscle contraction. (2004). UT Southwestern Medical Center. Available at: [Link]

-

Protein Kinase Inhibitor H89 Enhances the Activity of Pseudomonas Exotoxin A–Based Immunotoxins. (2016). AACR Publications. Available at: [Link]

-

A comprehensive review of protein kinase inhibitors for cancer therapy. (n.d.). PubMed Central. Available at: [Link]

-

Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA. (2003). American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

-

Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. (2021). PubMed. Available at: [Link]

-

Multiparameter Evaluation of the Platelet-Inhibitory Effects of Tyrosine Kinase Inhibitors Used for Cancer Treatment. (2021). MDPI. Available at: [Link]

-

Extended Inhibition of Platelet Aggregation With the Orally Active Platelet Inhibitor SC-54684A. (1998). Circulation. Available at: [Link]

-

Cell Contraction Assay. (n.d.). Cell Biolabs. Available at: [Link]

-

The selectivity of protein kinase inhibitors: a further update. (2007). Biochemical Journal. Available at: [Link]

-

Protein kinase inhibitors: contributions from structure to clinical compounds. (2009). Cambridge University Press. Available at: [Link]

-

Platelet Casein Kinase 2α is a pivotal player in arterial thrombotic occlusion and post-ischemic myocardial remodeling. (2022). Cardiovascular Research. Available at: [Link]

-

Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. (1984). PubMed. Available at: [Link]

-

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7) is a selective inhibitor of protein kinase C in rabbit platelets. (1984). PubMed. Available at: [Link]

-

A newly synthesized selective casein kinase I inhibitor, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, and affinity purification of casein kinase I from bovine testis. (1989). Merck Millipore. Available at: [Link]

Sources

- 1. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H-series protein kinase inhibitors and potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2-Aminoethyl)isoquinoline-5-sulfonamide | C11H13N3O2S | CID 3544 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Role of Fasudil (HA-1077) in Cellular Signaling: A Technical Guide for Researchers

Abstract

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride, more commonly known as Fasudil or by its research designation HA-1077, has emerged as a pivotal research tool and a clinically relevant molecule. Initially characterized as a potent vasodilator, its therapeutic and research applications have expanded significantly with the elucidation of its primary mechanism of action as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This technical guide provides an in-depth exploration of Fasudil's biochemical properties, its mechanism of action, and its diverse applications in biomedical research, with a particular focus on neuroscience, cardiovascular biology, and cancer research. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the effective use of this versatile inhibitor.

Introduction: From Vasodilator to Pleiotropic Kinase Inhibitor

Fasudil, a derivative of isoquinolinesulfonamide, was first synthesized in the late 1980s and was initially recognized for its vasodilatory properties, leading to its clinical use in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1][2][3][4] Subsequent research revealed a more complex pharmacological profile, identifying it as a potent inhibitor of several protein kinases.[5][6] While its effects are pleiotropic, its most significant and widely studied activity is the inhibition of the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[7][8][9] This discovery unlocked a deeper understanding of its therapeutic effects and broadened its application in preclinical and clinical research across a spectrum of diseases. Beyond its primary targets, Fasudil also exhibits inhibitory activity against other kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK), albeit with lower potency.[10][11] Furthermore, it functions as a calcium channel antagonist, contributing to its vasodilatory effects.[10][12]

Mechanism of Action: Targeting the RhoA/ROCK Signaling Pathway

The predominant mechanism through which Fasudil exerts its cellular effects is the inhibition of the RhoA/ROCK signaling pathway. This pathway is a central regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[13]

The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, a serine/threonine kinase, then phosphorylates a host of downstream substrates, leading to various cellular responses. A key substrate is the myosin light chain (MLC), which, upon phosphorylation, promotes stress fiber formation and smooth muscle contraction.[1][13] ROCK also phosphorylates and inactivates myosin light chain phosphatase (MLCP), further enhancing the phosphorylated state of MLC.[13]

Fasudil acts as a competitive inhibitor at the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets.[13] This inhibition leads to the relaxation of smooth muscle, disassembly of stress fibers, and modulation of other cellular behaviors.

Figure 1: The RhoA/ROCK Signaling Pathway and the inhibitory action of Fasudil.

Kinase Selectivity Profile

While Fasudil is most renowned as a ROCK inhibitor, it is crucial for researchers to be aware of its activity against other kinases to accurately interpret experimental results. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Fasudil for various kinases.

| Kinase Target | Inhibition Value (µM) | Value Type | Reference(s) |

| ROCK1 | 0.33 | Ki | [7][9] |

| ROCK2 | 0.158 - 1.9 | IC50 | [7][9][14] |

| Protein Kinase A (PKA) | 1.6 - 4.58 | Ki / IC50 | [7][9][10][11] |

| Protein Kinase G (PKG) | 1.6 - 1.650 | Ki / IC50 | [7][9][10][11] |

| Protein Kinase C (PKC) | 3.3 - 12.30 | Ki / IC50 | [7][9][10][11] |

| Myosin Light Chain Kinase (MLCK) | 36 | Ki | [1][10][11] |

| Protein Kinase C-related kinase 2 (PRK2) | 4 | IC50 | [14] |

| Mitogen- and stress-activated protein kinase (MSK1) | 5 | IC50 | [14] |

| Mitogen-activated protein kinase-activated protein kinase 1b (MAPKAP-K1b/RSK2) | 15 | IC50 | [14] |

Note: The variability in reported IC50 and Ki values can be attributed to different experimental conditions and assay formats.

Applications in Biomedical Research

The multifaceted inhibitory profile of Fasudil has rendered it a valuable tool in a wide array of research fields.

Neuroscience

In the field of neuroscience, Fasudil has been investigated for its neuroprotective and neuro-regenerative properties. Its ability to inhibit ROCK signaling is crucial in promoting neurite outgrowth and neuronal survival.[15]

-

Spinal Cord Injury: Studies have shown that Fasudil can promote neurological recovery after spinal cord injury in animal models.[14]

-

Neurodegenerative Diseases: Fasudil has shown promise in models of neurodegenerative diseases. It can reduce the formation of α-synuclein aggregates in models of Parkinson's disease and has been shown to regulate pathways that are dysregulated in Alzheimer's and Huntington's diseases.[12][16] It also enhances the clearance of myelin debris by microglia, suggesting a potential therapeutic role in multiple sclerosis.[17]

-

Seizure-Induced Injury: Research indicates that inhibiting the RhoA/Rho kinase pathway with Fasudil may protect against seizure-induced neuronal injury.[15]

Cardiovascular Research

Given its origins as a vasodilator, Fasudil has been extensively studied in the context of cardiovascular diseases.

-

Vasodilation and Blood Pressure: Fasudil induces vasodilation by inhibiting the contraction of vascular smooth muscle cells, leading to a decrease in blood pressure.[2][10]

-

Intimal Hyperplasia: It can reduce neointimal formation after balloon injury by inhibiting the migration and enhancing the loss of vascular smooth muscle cells.[1]

-

Pulmonary Arterial Hypertension: Fasudil has been shown to reduce pulmonary arterial hypertension in animal models.[14] It increases the expression of endothelial nitric oxide synthase (eNOS), which contributes to vasodilation.[18]

Cancer Biology

The role of the Rho/ROCK pathway in cell migration and invasion makes it a compelling target in cancer research.

-

Metastasis: Fasudil has been shown to inhibit the migration and invasion of various cancer cell types, including oral squamous cell carcinoma and urothelial cancer cells, in a dose-dependent manner.[8]

-

Cell Proliferation and Apoptosis: In some cancer cell lines, Fasudil can suppress proliferation and induce apoptosis.[8]

Stem Cell and Regenerative Medicine

-

Cell Differentiation and Proliferation: Fasudil has been used to modulate the differentiation and proliferation of various cell types. For instance, it can suppress the proliferation and collagen production of hepatic stellate cells and improve adipocyte differentiation.[14]

Experimental Protocols

The following provides a generalized, foundational protocol for assessing the effect of Fasudil on cancer cell migration. Researchers should optimize concentrations and incubation times for their specific cell line and experimental setup.

In Vitro Wound Healing (Scratch) Assay

This assay is a straightforward method to assess the effect of Fasudil on cell migration.

Figure 2: Workflow for a typical in vitro wound healing (scratch) assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 6-well plate and allow them to grow to a confluent monolayer.

-

Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing the desired concentrations of Fasudil (e.g., 1, 10, 50, 100 µM) to the respective wells.[8] A vehicle control (e.g., DMSO or PBS, depending on the solvent for the Fasudil stock) should be included.

-

Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope. It is crucial to have a reference point to ensure the same field is imaged at the end of the experiment.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by the migration rate of the specific cell line (typically 24-48 hours).

-

Final Imaging: After the incubation period, capture images of the same fields as at time 0.

-

Analysis: The area of the scratch at both time points can be quantified using image analysis software (e.g., ImageJ). The percentage of wound closure can then be calculated to determine the effect of Fasudil on cell migration.

Preparation and Storage of Fasudil Stock Solutions

-

Reconstitution: Fasudil hydrochloride is typically a solid. To prepare a stock solution, it can be dissolved in sterile water or PBS.[8][14] For some applications, DMSO can also be used.[14] For example, to prepare a 10 mM stock solution in water, dissolve 3.278 mg of Fasudil hydrochloride (MW: 327.83 g/mol ) in 1 mL of sterile water.

-

Storage: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for long-term use.[8][14]

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[19] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Conclusion and Future Perspectives

This compound (Fasudil, HA-1077) has proven to be a remarkably versatile molecule. Its well-characterized role as a ROCK inhibitor has established it as an indispensable tool for dissecting the complexities of RhoA/ROCK signaling in a vast range of cellular processes. The expanding body of research continues to uncover new therapeutic potentials for Fasudil, from neuroprotection and cardiovascular repair to cancer therapy. As our understanding of the intricate networks of cellular signaling deepens, the targeted inhibition of key nodes like ROCK by compounds such as Fasudil will undoubtedly continue to be a cornerstone of both fundamental biological discovery and the development of novel therapeutic strategies.

References

-

AdooQ Bioscience. Fasudil HCl (HA-1077) | ROCK inhibitor | Buy from Supplier AdooQ®. [Link]

-

PubMed. The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells. [Link]

-

Wikipedia. Fasudil. [Link]

-

PubMed. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl). [Link]

-

PubMed Central. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury. [Link]

-

ACS Publications. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinoline sulfonamide derivatives | Journal of Medicinal Chemistry. [Link]

-

Patsnap Synapse. What is the mechanism of Fasudil Hydrochloride Hydrate?. [Link]

-

PubChem. N-(2-Aminoethyl)isoquinoline-5-sulfonamide | C11H13N3O2S | CID 3544. [Link]

-

Frontiers. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. [Link]

-

ResearchGate. Fasudil regulates pathways in an opposite sense to that seen in... [Link]

-

PubChem. This compound | C11H14ClN3O2S | CID 3088099. [Link]

-

PubMed. 5-Isoquinolinesulfonamide derivatives. 1. Synthesis and vasodilatory activity of N-(2-guanidinoethyl). [Link]

-

PubChem. N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide | C12H15N3O2S | CID 3540. [Link]

Sources

- 1. The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Isoquinolinesulfonamide derivatives. 1. Synthesis and vasodilatory activity of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2-Aminoethyl)isoquinoline-5-sulfonamide | C11H13N3O2S | CID 3544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide | C12H15N3O2S | CID 3540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. adooq.com [adooq.com]

- 12. Fasudil hydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 13. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 14. cdn.stemcell.com [cdn.stemcell.com]

- 15. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]

- 18. Fasudil - Wikipedia [en.wikipedia.org]

- 19. This compound | C11H14ClN3O2S | CID 3088099 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Isoquinoline Sulfonamide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline sulfonamide scaffold represents a cornerstone in the development of kinase inhibitors, demonstrating significant therapeutic potential across a range of diseases. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the potency and selectivity of this important class of molecules. Moving beyond a mere catalog of compounds, this document delves into the causal relationships between chemical structure and biological function, offering field-proven insights for medicinal chemists and drug discovery scientists. We will dissect the key structural components of isoquinoline sulfonamide inhibitors, elucidate the experimental methodologies for their evaluation, and provide a forward-looking perspective on the future of this versatile scaffold.

The Isoquinoline Sulfonamide Scaffold: A Privileged Structure in Kinase Inhibition

The isoquinoline core, a bicyclic aromatic heterocycle, fused to a sulfonamide functional group, forms the fundamental pharmacophore of this class of inhibitors.[1] These compounds primarily exert their effects as ATP-competitive inhibitors of protein kinases, binding to the active site where ATP would normally dock.[2] This reversible binding prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby interrupting the downstream signaling cascade.[2]

The remarkable utility of the isoquinoline sulfonamide scaffold lies in its modular nature. The isoquinoline ring system and the sulfonamide linker provide a rigid framework for precise orientation within the ATP-binding pocket, while allowing for extensive chemical modification at various positions. It is these modifications that fine-tune the inhibitor's potency and, crucially, its selectivity for specific kinases.[3][4]

A prime example of the therapeutic success of this scaffold is Fasudil , an isoquinoline sulfonamide inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][5] Approved for the treatment of cerebral vasospasm in Japan, Fasudil has paved the way for the development of a multitude of related compounds targeting a diverse array of kinases.[1][6]

Deconstructing the Structure-Activity Relationship: A Tale of Three Moieties

The inhibitory activity of an isoquinoline sulfonamide is not dictated by a single feature but is rather the synergistic contribution of three key structural components: the isoquinoline core, the sulfonamide linker, and the pendant amine group. A thorough understanding of the SAR of each component is paramount for the rational design of novel and improved inhibitors.

The Isoquinoline Core: The Anchor in the ATP-Binding Site

The isoquinoline ring system serves as the primary anchoring moiety, forming critical interactions within the hydrophobic regions of the kinase ATP-binding pocket. The nitrogen atom at position 2 of the isoquinoline ring is a key hydrogen bond acceptor, often interacting with a conserved backbone amide proton in the hinge region of the kinase.[3]

Substitutions on the isoquinoline ring have a profound impact on both potency and selectivity. For instance, in the context of ROCK inhibitors, modifications at the C4 and C5 positions have been extensively explored.

-

Position 4: Introduction of a methyl group at the 4-position, as seen in the highly potent and selective ROCK inhibitor H-1152P , can enhance hydrophobic interactions within the active site, leading to a significant increase in inhibitory activity compared to the unsubstituted parent compound.[7]

-

Position 5: The sulfonamide group is typically attached at this position, and its orientation is critical for proper engagement with the kinase.

The Sulfonamide Linker: A Critical Interaction Hub

The sulfonamide group (-SO₂NH-) is more than just a linker; it is a crucial interaction point that contributes significantly to the binding affinity. The sulfonyl oxygens are capable of forming hydrogen bonds with backbone amides in the ATP-binding site, further stabilizing the inhibitor-kinase complex. The sulfonamide nitrogen and its substituent also play a vital role in determining selectivity.

The Pendant Amine Group: Tailoring Selectivity and Physicochemical Properties

The amine moiety attached to the sulfonamide group extends into the solvent-exposed region of the ATP-binding pocket. This region is less conserved across the kinome, providing a prime opportunity to engineer selectivity. The nature of the amine substituent—its size, shape, basicity, and hydrogen bonding potential—can be modulated to achieve preferential binding to the target kinase over off-target kinases.

In the case of Fasudil, the homopiperazine ring is the pendant amine group. Modifications to this ring have led to the discovery of inhibitors with altered selectivity profiles. For example, replacing the homopiperazine with other cyclic or acyclic amines can dramatically shift the selectivity away from or towards other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).[8]

Quantifying Activity: A Guide to Essential Experimental Protocols

The elucidation of SAR is an iterative process of designing, synthesizing, and testing new compounds. The following section details the key experimental workflows for quantifying the activity and selectivity of isoquinoline sulfonamide inhibitors.

Biochemical Assays: Measuring Direct Enzyme Inhibition

Biochemical assays are the first step in evaluating the inhibitory potential of a compound against its purified target kinase. These assays directly measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

A widely used method for assessing ROCK activity is an ELISA-based assay that measures the phosphorylation of a key ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).[2][9]

Experimental Protocol: In Vitro ROCK Inhibition Assay (ELISA-based)

Objective: To determine the IC₅₀ value of an isoquinoline sulfonamide inhibitor against ROCK kinase.

Materials:

-

Recombinant active ROCK enzyme

-

Recombinant MYPT1 protein (substrate)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Isoquinoline sulfonamide inhibitor (test compound)

-

Positive control inhibitor (e.g., Fasudil)

-

96-well microplate coated with MYPT1

-

Primary antibody against phosphorylated MYPT1 (p-MYPT1)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., H₂SO₄)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the assay buffer.

-

Reaction Setup: To each well of the MYPT1-coated microplate, add the assay buffer, the test compound or control, and the recombinant ROCK enzyme.

-

Initiate Reaction: Add ATP to each well to start the phosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Washing: Wash the plate multiple times with a wash buffer (e.g., TBST) to remove unbound reagents.

-

Primary Antibody Incubation: Add the diluted anti-p-MYPT1 antibody to each well and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step.

-

Signal Detection: Add the TMB substrate to each well and incubate until a color change is observed.

-

Stop Reaction: Add the stop solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assays: Assessing Target Engagement in a Biological Context

While biochemical assays are essential for determining direct enzyme inhibition, cellular assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a complex biological environment.[10] A common cellular assay for ROCK inhibitors involves measuring the phosphorylation of MYPT1 in cultured cells.[11]

Experimental Protocol: Western Blot Analysis of MYPT1 Phosphorylation

Objective: To assess the ability of an isoquinoline sulfonamide inhibitor to inhibit ROCK activity in cultured cells.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells, cancer cell lines)

-

Cell culture medium and supplements

-

Isoquinoline sulfonamide inhibitor

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies against p-MYPT1 and total MYPT1

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with varying concentrations of the inhibitor for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with the lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Sample Preparation: Mix the cell lysates with SDS-PAGE sample buffer and heat to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p-MYPT1 and total MYPT1 overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Signal Detection: Add the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities for p-MYPT1 and total MYPT1. Normalize the p-MYPT1 signal to the total MYPT1 signal to determine the extent of inhibition.

Structural Insights: Visualizing the Inhibitor-Kinase Interaction

X-ray crystallography provides invaluable atomic-level insights into how isoquinoline sulfonamide inhibitors bind to their target kinases. These structures reveal the precise interactions between the inhibitor and the amino acid residues in the ATP-binding pocket, providing a rational basis for the observed SAR and guiding the design of more potent and selective compounds.

For example, the crystal structure of ROCK1 in complex with Fasudil (PDB ID: 2ESM) reveals that the isoquinoline ring is nestled in a hydrophobic pocket, while the sulfonamide group forms hydrogen bonds with the hinge region of the kinase. The homopiperazine ring extends towards the solvent-exposed region, making minimal direct contact with the protein. This structural information explains why modifications to the homopiperazine ring can significantly impact selectivity without drastically affecting the core binding affinity.[12]

Synthesis of Isoquinoline Sulfonamide Inhibitors: A General Overview

The synthesis of isoquinoline sulfonamide inhibitors typically involves a modular approach, allowing for the facile generation of diverse analogs for SAR studies. The synthesis can be broadly divided into two key stages: the construction of the isoquinoline core and the subsequent sulfonamide formation.

Synthesis of the Isoquinoline Core

Several classic named reactions are employed for the synthesis of the isoquinoline ring system, including:

-

Bischler-Napieralski Synthesis: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.[4]

-

Pictet-Spengler Synthesis: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4]

Sulfonamide Formation

The sulfonamide linkage is typically formed by the reaction of an isoquinoline-5-sulfonyl chloride with a suitable amine. The sulfonyl chloride can be prepared by treating the corresponding isoquinoline with chlorosulfonic acid.[13][14]

General Synthetic Workflow for Isoquinoline Sulfonamide Inhibitors

Caption: General synthetic workflow for isoquinoline sulfonamide inhibitors.

Data Presentation: Comparative Analysis of ROCK Inhibitors

To illustrate the principles of SAR, the following table summarizes the inhibitory activities of Fasudil and some of its key analogs against ROCK and other related kinases.

| Compound | R¹ (at C4) | R² (Amine) | ROCK1 (IC₅₀/Kᵢ, nM) | ROCK2 (IC₅₀/Kᵢ, nM) | PKA (Kᵢ, nM) | PKC (Kᵢ, nM) | Reference |

| Fasudil | H | Homopiperazine | 330 (Kᵢ) | - | 1600 | 3300 | [3] |

| Hydroxyfasudil | OH | Homopiperazine | 170 (Kᵢ) | - | - | 18000 | [3] |

| H-1152P | CH₃ | 2-Methylhomopiperazine | - | 1.6 (Kᵢ) | 630 | 9270 | [7] |

| Ripasudil | F | 1,4-Diazepan-1-yl | 51 (IC₅₀) | 19 (IC₅₀) | - | - | [3] |

Data presented as Kᵢ unless otherwise specified.

This data clearly demonstrates that even subtle modifications to the isoquinoline sulfonamide scaffold can lead to significant changes in potency and selectivity. The addition of a methyl group at the C4 position and on the homopiperazine ring in H-1152P results in a dramatic increase in potency for ROCK2 and improved selectivity over PKA and PKC compared to Fasudil.[7]

Future Directions and Concluding Remarks

The isoquinoline sulfonamide scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While much of the focus has been on ATP-competitive inhibitors, recent discoveries of allosteric inhibitors, such as the isoquinoline sulfonamides targeting DNA gyrase, highlight the potential for this scaffold to engage in other binding modes and target different enzyme classes.[15]

Future research in this area will likely focus on:

-

Improving Selectivity: Designing inhibitors that can discriminate between highly homologous kinase isoforms (e.g., ROCK1 vs. ROCK2) to minimize off-target effects.

-

Exploring New Targets: Expanding the application of the isoquinoline sulfonamide scaffold to other kinase families and non-kinase targets.

-

Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to develop inhibitors with novel mechanisms of action.

References

-

Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

-

Koch, K., et al. (2018). Pharmacological ROCK inhibitors. ResearchGate. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

ACS Publications. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. Retrieved from [Link]

-

PubMed. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Retrieved from [Link]

-

Collins, T. L., et al. (2012). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry Letters, 22(18), 5809-5813. [Link]

-

Pi, R., et al. (2014). Fasudil and its analogs: A new powerful weapon in the long war against central nervous system disorders?. Expert Opinion on Investigational Drugs, 23(5), 635-647. [Link]

-

ResearchGate. (n.d.). Western blot analyses for (A) phosphor-MYPT-1 and total MYPT-1 (B) RhoA.... Retrieved from [Link]

-

Ikenoya, M., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Journal of Neurochemistry, 81(1), 9-17. [Link]

-

PubMed. (2013). Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders?. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). A visible light-controllable Rho kinase inhibitor based on a photochromic phenylazothiazole. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. Retrieved from [Link]

-

ResearchGate. (n.d.). Representation of ROCK (PDB code: 2ESM) with the co-crystallized isoquinoline inhibitor fasudil (1) (magenta) and best interaction mode of LASSBio-1524 (2) (green) obtained through docking studies. Retrieved from [Link]

- Google Patents. (n.d.). WO2004094386A1 - Isoquinoline-5-sulfonic acid amides as inhibitors of akt (protein kinase b).

-

ResearchGate. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Retrieved from [Link]

-

PubMed Central. (n.d.). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]

-

PubMed Central. (n.d.). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Retrieved from [Link]

-

RCSB PDB. (2010). 3NCZ: X-Ray Co-structure of Rho-Associated Protein Kinase (ROCK1) with a potent 2H-isoquinolin-1-one inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). Isoquinoline-5-sulfonamide. Retrieved from [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of MYPT1 phosphorylation at Thr696 (p-MYPT1 T696.... Retrieved from [Link]

-

ResearchGate. (2025). Application of Rho-associated protein kinase (ROCK) inhibitor to human pluripotent stem cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected SAR of isoquinoline series. Retrieved from [Link]

-

Frontiers. (n.d.). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Retrieved from [Link]

-

YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]

-

PubMed Central. (n.d.). Rho Kinase (ROCK) Inhibitors. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Drugs and their IC50 values. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]

Sources

- 1. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. Rho-associated Kinase (ROCK) Activity Assay Millipore [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. rcsb.org [rcsb.org]

An In-Depth Technical Guide to the Protein Binding Interactions of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride (Fasudil)

Abstract

This technical guide provides a comprehensive overview of the protein binding interactions of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride, a compound widely known as Fasudil or HA-1077. Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), key regulators of cellular contractility, motility, and proliferation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular mechanisms of Fasudil's action and detailed protocols for characterizing its binding to protein targets. We will explore the intricacies of the Rho/ROCK signaling pathway, delve into the biophysical techniques used to quantify binding affinity, and provide a framework for computational analysis of the Fasudil-ROCK interaction.

Introduction: The Significance of Fasudil and its Primary Target, Rho-Kinase

This compound, or Fasudil, is a clinically approved therapeutic agent in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[3][4] Its therapeutic effects are primarily attributed to its potent inhibition of Rho-associated kinases (ROCK1 and ROCK2).[3] These serine/threonine kinases are crucial downstream effectors of the small GTPase RhoA.[2] The Rho/ROCK signaling pathway plays a pivotal role in a multitude of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration.[5] Dysregulation of this pathway is implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK an attractive therapeutic target.[1][6]

Fasudil exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of ROCK.[1] This guide will provide a detailed exploration of this interaction, from the broader signaling context to the specific molecular contacts that govern binding.

The Rho/ROCK Signaling Pathway: A Key Regulator of Cellular Function

The Rho/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP on RhoA, leading to its activation.[7] GTP-bound RhoA then interacts with and activates its downstream effectors, most notably ROCK1 and ROCK2.

Activated ROCK, in turn, phosphorylates a myriad of downstream substrates, leading to a cascade of cellular events.[5] Key substrates include:

-

Myosin Light Chain (MLC) Phosphatase (MYPT1): ROCK phosphorylates the myosin binding subunit of MLC phosphatase, which inhibits its activity. This leads to an increase in the phosphorylation of myosin light chain, promoting actin-myosin interaction and smooth muscle contraction.[8]

-

LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin.[1] Inactivated cofilin can no longer depolymerize actin filaments, leading to the stabilization of actin stress fibers.[1]

-

Ezrin/Radixin/Moesin (ERM) proteins: Phosphorylation of ERM proteins by ROCK promotes their activation, leading to the cross-linking of actin filaments with the plasma membrane.

This signaling pathway is a central regulator of cellular tension and morphology. Its inhibition by Fasudil leads to smooth muscle relaxation (vasodilation) and modulation of other cellular behaviors.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of Fasudil.

Quantitative Analysis of Fasudil-Protein Interactions

A thorough understanding of the binding affinity and selectivity of Fasudil for its protein targets is paramount for elucidating its mechanism of action and for the development of novel therapeutics. The following table summarizes the reported binding affinities of Fasudil for ROCK and other protein kinases.

| Target Protein | Binding Parameter | Value (µM) | Reference |

| ROCK2 | IC50 | 1.9 | |

| ROCK1 | IC50 | >100 | |

| Protein Kinase A (PKA) | Ki | 1.6 | [1] |

| Protein Kinase G (PKG) | Ki | 1.6 | [1] |

| Protein Kinase C (PKC) | Ki | 3.3 | [1] |

| Myosin Light Chain Kinase (MLCK) | Ki | 36 | [1] |

| PRK2 | IC50 | 4 | |

| MSK1 | IC50 | 5 |

Note: IC50 and Ki values can vary depending on the experimental conditions.

Biophysical Techniques for Characterizing Fasudil-ROCK Interactions

Several powerful biophysical techniques can be employed to meticulously characterize the binding of Fasudil to ROCK. This section provides detailed, field-proven protocols for three commonly used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface.[9] It provides valuable information on the kinetics (association and dissociation rates) and affinity of the interaction.

Caption: A generalized workflow for SPR analysis of Fasudil-ROCK interaction.

Detailed Protocol for SPR Analysis:

-

Protein Preparation:

-

Express and purify a constitutively active form of human ROCK1 or ROCK2 (e.g., residues 3-543) using a baculovirus expression system in Sf9 insect cells.[10]

-

Dialyze the purified protein against the SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

-

Fasudil Preparation:

-

Prepare a stock solution of Fasudil hydrochloride in 100% DMSO.

-

Create a dilution series of Fasudil in the running buffer. The final DMSO concentration should be matched in all samples and kept below 1% to minimize solvent effects.

-

-

SPR Experiment:

-

Immobilization: Immobilize the purified ROCK onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low to medium immobilization level (e.g., 2000-4000 RU) to minimize mass transport limitations.

-

Binding Analysis:

-

Perform a kinetic analysis by injecting the Fasudil dilution series over the immobilized ROCK surface.

-

Include buffer-only injections (blanks) for double referencing.

-

Use a flow rate of 30 µL/min.

-

Set the association time to 120 seconds and the dissociation time to 300 seconds.

-

Regenerate the surface between injections with a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).

-

-

-

Data Analysis:

-

Process the raw sensorgram data by subtracting the reference surface and blank injection signals.

-

Fit the processed data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[11]

Caption: A generalized workflow for ITC analysis of Fasudil-ROCK interaction.

Detailed Protocol for ITC Analysis:

-

Sample Preparation:

-

Dialyze purified ROCK extensively against the ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Dissolve Fasudil hydrochloride in the final dialysis buffer to ensure a perfect match. Mismatched buffers can lead to large heats of dilution.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Set the experimental temperature to 25°C.

-

Fill the sample cell with the ROCK solution at a concentration of 10-20 µM.

-

Fill the injection syringe with the Fasudil solution at a concentration of 100-200 µM.

-

Perform a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

-

Perform a control experiment by titrating Fasudil into the buffer to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change for each injection.

-

Subtract the heat of dilution from the binding data.

-

Plot the corrected heat per mole of injectant against the molar ratio of Fasudil to ROCK.

-

Fit the resulting binding isotherm to a one-site binding model to determine the KD, n, ΔH, and ΔS.

-

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[12] It is particularly well-suited for high-throughput screening of inhibitors.

Caption: A generalized workflow for FP analysis of Fasudil-ROCK interaction.

Detailed Protocol for FP Analysis:

-

Reagent Preparation:

-

Prepare a solution of purified ROCK in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Synthesize or obtain a fluorescently labeled small molecule that binds to the ATP-binding site of ROCK (the "tracer").

-

Prepare a serial dilution of Fasudil in the assay buffer.

-

-

FP Assay:

-

In a 384-well black plate, add the ROCK solution, the fluorescent tracer, and the Fasudil dilution series.

-

Include control wells with:

-

Tracer only (for minimum polarization).

-

Tracer and ROCK (for maximum polarization).

-

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the measured fluorescence polarization values against the logarithm of the Fasudil concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Fasudil required to displace 50% of the fluorescent tracer.

-

Computational Analysis: Molecular Docking of Fasudil to ROCK

Molecular docking provides valuable insights into the specific molecular interactions between a ligand and its protein target. The crystal structures of ROCK1 and ROCK2 in complex with Fasudil have been solved (PDB IDs: 2ESM and 4WOT, respectively), providing a solid foundation for computational studies.[3]

Key Interacting Residues:

Docking studies and analysis of the crystal structures reveal that Fasudil binds in the ATP-binding pocket of ROCK. The isoquinoline ring of Fasudil forms key hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of Met156 in ROCK1.[13] The sulfonamide group forms additional hydrogen bonds with residues in the catalytic loop, such as Lys105 .[13] The ethylamine tail extends into a hydrophobic pocket, making van der Waals contacts with residues such as Val106 , Leu221 , and Ala231 .[3]

Workflow for Molecular Docking:

-

Preparation of the Protein Structure:

-

Download the crystal structure of ROCK (e.g., PDB ID: 2ESM) from the Protein Data Bank.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Preparation of the Ligand Structure:

-

Generate a 3D structure of Fasudil and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site based on the location of the co-crystallized ligand.

-

Perform the docking simulation using software such as AutoDock Vina or GOLD.[3]

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Visualize the interactions between Fasudil and the key amino acid residues in the ROCK active site.

-

Conclusion and Future Perspectives

This technical guide has provided a comprehensive examination of the protein binding interactions of this compound (Fasudil). We have explored its primary target, ROCK, within the context of the broader Rho/ROCK signaling pathway. Detailed protocols for key biophysical techniques (SPR, ITC, and FP) have been presented to enable researchers to quantitatively assess the binding of Fasudil to its targets. Furthermore, we have outlined a computational approach for investigating the molecular details of this interaction.

The continued study of Fasudil's protein binding interactions is crucial for several reasons. A deeper understanding of its selectivity profile can aid in the development of more specific ROCK inhibitors with fewer off-target effects. The detailed kinetic and thermodynamic data obtained from biophysical studies can guide structure-based drug design efforts to improve potency and drug-like properties. As our knowledge of the diverse roles of the Rho/ROCK pathway in health and disease expands, so too will the potential therapeutic applications of molecules like Fasudil that can modulate its activity.

References

-

Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. (2017). PubMed Central. [Link]

-

SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. (2024). PubMed Central. [Link]

-

Active sites of inhibitor-bound ROCK. The structures of Y-27632 (A),... (n.d.). ResearchGate. [Link]

-

ROCK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. (2022). ACS Publications. [Link]

-

Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson's disease (ROCK-PD). (2024). PubMed Central. [Link]

-

ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION. (2010). PubMed Central. [Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. [Link]

-

Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. [Link]

-

Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model. (2012). NIH. [Link]

-

Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. (2023). PubMed Central. [Link]

-

Expression, purification, and characterization of an enzymatically active truncated human rho-kinase I (ROCK I) domain expressed in Sf-9 insect cells. (2002). PubMed. [Link]

-

Thermodynamic parameters obtained from ITC experiments | Download Table. (n.d.). ResearchGate. [Link]

-

Rho-Kinase/ROCK Phosphorylates PSD-93 Downstream of NMDARs to Orchestrate Synaptic Plasticity. (2020). NIH. [Link]

-

Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. (2022). ACS Publications. [Link]

-

A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. (2003). ResearchGate. [Link]

-

Upstream and downstream regulation of ROCK. Activation of G... (n.d.). ResearchGate. [Link]

-

Fluorescence Polarization Assays in Small Molecule Screening. (2017). PubMed Central. [Link]

-

Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. (2018). ResearchGate. [Link]

-

Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. (2022). PubMed Central. [Link]

-

ROCK activation and phosphorylation of downstream targets. Loss of... (n.d.). ResearchGate. [Link]

-

Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts. (2004). PubMed Central. [Link]

-

Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers. [Link]

-

Cloning, Expression, and Purification of the Glycosylated Transmembrane Protein, Cation-Dependent Mannose 6-Phosphate Receptor, from Sf9 Cells Using the Baculovirus System. (2018). NIH. [Link]

-

Analysis of small-molecule interactions using Biacore S51 technology. (2004). PubMed. [Link]

-

Rho-Associated Kinase Inhibitor Fasudil Protects from Sepsis-Induced Acute Kidney Injury in Rat via Suppressing STAT-3 and NLRP-3 Pathway. (2024). MDPI. [Link]

-

Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2018). White Rose Research Online. [Link]

-

Rho-associated protein kinase. (n.d.). Wikipedia. [Link]

-

Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. (2023). springer.com. [Link]

-

ROCK-ALS: Protocol for a Randomized, Placebo-Controlled, Double-Blind Phase IIa Trial of Safety, Tolerability and Efficacy of the Rho Kinase (ROCK) Inhibitor Fasudil in Amyotrophic Lateral Sclerosis. (2019). PubMed Central. [Link]

-

This protocol describes how to collect binding data for a small molecule/protein interaction. (n.d.). Biacore. [Link]

-

Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation. (2014). Anticancer Research. [Link]

-

Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). Royal Society of Chemistry. [Link]

-

Biacore systems in small molecule drug discovery. (n.d.). AP Czech. [Link]

-

Thermodynamic Binding Parameters Determined by ITC. (n.d.). ResearchGate. [Link]

-

Detailed view showing the interactions of amino acid residues within... (n.d.). ResearchGate. [Link]

-

fluorescence polarization assay. (n.d.). UbiQ. [Link]

-

Insect – SF9 – Protein purification – Bath University UK – 2018. (n.d.). Constant Systems. [Link]

-

ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway. (2022). PubMed Central. [Link]

-

ROCK1 Feedback Regulation of the Upstream Small GTPase RhoA. (2014). PubMed Central. [Link]

-

Protein purification from Sf9 insect cells. (2017). ResearchGate. [Link]

Sources

- 1. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 3. Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. ubiqbio.com [ubiqbio.com]

- 7. Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of small-molecule interactions using Biacore S51 technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression, purification, and characterization of an enzymatically active truncated human rho-kinase I (ROCK I) domain expressed in Sf-9 insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Preparation of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride Stock Solution

Introduction: Understanding N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride (H-9)

This compound, commonly referred to as H-9, is a member of the isoquinolinesulfonamide class of compounds. It is a well-established and potent, albeit not entirely specific, inhibitor of several protein kinases.[1] Its primary mechanism of action is as a competitive inhibitor at the ATP-binding site of these enzymes.[1] This characteristic makes H-9 a valuable tool in cellular signaling research to probe the roles of various kinases in diverse biological processes.